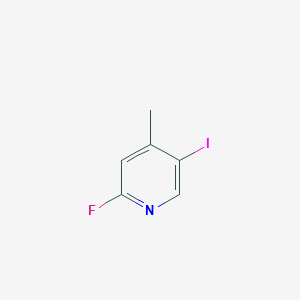

2-Fluoro-5-iodo-4-methylpyridine

Descripción general

Descripción

2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, is a chemical compound . It is used in various chemical reactions due to its unique properties.

Synthesis Analysis

The synthesis of 2-Fluoro-4-methylpyridine can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization . More detailed information about the synthesis process can be found in the literature .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylpyridine has been studied using various spectroscopic techniques . The geometrical optimization along with spectroscopic survey and electronic scrutiny of 2-Fluoro-4-iodo-5-methylpyridine were carried out by exercising Density-functional theory .

Chemical Reactions Analysis

The chemical reactivity of 2-Fluoro-4-methylpyridine has been investigated in several studies . For instance, the intramolecular hydrogen bonding interaction of the compound was investigated by means of the Natural Bond Orbital analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methylpyridine have been analyzed in several studies . For instance, the Highest Occupied Molecular Orbital & Lowest Unoccupied Molecular Orbital energies, Mulliken charges, and Non-Linear Optic properties were procured in dissimilar liquids to analyze the solvent influence .

Aplicaciones Científicas De Investigación

Electronic and Spectroscopic Analysis

2-Fluoro-5-iodo-4-methylpyridine has been explored for its geometric, electronic, and spectroscopic properties using Density-functional theory (DFT). Studies have investigated its intramolecular interactions, electronic structure including HOMO & LUMO energies, and non-linear optical properties. These analyses are crucial for understanding the compound's reactivity and potential applications in material science and molecular electronics. Additionally, the compound's molecular docking studies indicate its potential as a drug candidate, showing interactions with target proteins which is vital for drug discovery processes (Selvakumari, Venkataraju, Muthu, Sangeetha, & Rajesh, 2022).

Synthesis and Functionalization

The efficient functionalization of 2-Fluoro-5-iodo-4-methylpyridine through processes such as chlorination, hydrolysis, and methanesulfonylation highlights its versatility in organic synthesis. This process facilitates the preparation of novel alkylating agents, contributing to the synthesis of cognition-enhancing drug candidates. This showcases the compound's utility in synthesizing complex molecules for pharmaceutical applications (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Chemical Modification and Utility

Research on the modification of pyridines, including 2-Fluoro-5-iodo-4-methylpyridine, demonstrates its potential for creating diverse molecular structures. These studies explore halogen/halogen displacement reactions, enabling the synthesis of various pyridine derivatives. Such chemical transformations are fundamental in developing new materials and chemicals with potential applications ranging from agriculture to medicinal chemistry (Schlosser & Cottet, 2002).

Photophysical Properties

Investigations into the photophysical properties of complexes derived from 2-Fluoro-5-iodo-4-methylpyridine reveal their potential as blue phosphorescent materials. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The ability to tune the emission properties through structural modification of the pyridine ligands opens up avenues for the development of advanced optical materials (Xu, Zhou, Wang, & Yu, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-fluoro-5-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSVFCIENPUKHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657721 | |

| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodo-4-methylpyridine | |

CAS RN |

1184913-75-4 | |

| Record name | 2-Fluoro-5-iodo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

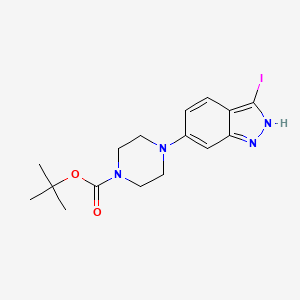

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1461628.png)

![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)